(4aS*,8aR*)-6-(imidazo[1,2-a]pyridin-3-ylacetyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one
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Description
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidine is versatile and allows for functionalization at various positions, which makes it a privileged scaffold for the development of new chemosynthetic strategies and drug development .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine can undergo a variety of chemical reactions due to its unique structure. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and more .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives can vary greatly depending on their specific structure. Some derivatives have shown luminescent properties and have been used in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .Future Directions
Properties
IUPAC Name |
(4aS,8aR)-6-(2-imidazo[1,2-a]pyridin-3-ylacetyl)-1-propyl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-2-9-24-17-8-11-22(14-15(17)6-7-19(24)25)20(26)12-16-13-21-18-5-3-4-10-23(16)18/h3-5,10,13,15,17H,2,6-9,11-12,14H2,1H3/t15-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZJTYDKQQHJIO-DOTOQJQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCN(CC2CCC1=O)C(=O)CC3=CN=C4N3C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CCN(C[C@@H]2CCC1=O)C(=O)CC3=CN=C4N3C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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